molecular formula C15H24BClN2O3 B1434321 (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704081-47-9

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1434321
CAS No.: 1704081-47-9
M. Wt: 326.6 g/mol
InChI Key: RTUOCNXSDYLPEX-UHFFFAOYSA-N
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Description

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a propoxy chain linked to an ethylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Propoxy Chain: The initial step involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with 1-bromo-3-chloropropane under basic conditions to form the propoxy chain.

    Introduction of the Piperazine Moiety: The intermediate product is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine moiety.

    Final Product Formation: The final step involves purification and isolation of the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro, propoxy, and ethylpiperazine groups in (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-chloro-4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUOCNXSDYLPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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